molecular formula C11H13NO3S B14014981 2-Amino-3-phenacylsulfanyl-propanoic acid CAS No. 83961-81-3

2-Amino-3-phenacylsulfanyl-propanoic acid

Cat. No.: B14014981
CAS No.: 83961-81-3
M. Wt: 239.29 g/mol
InChI Key: GHUCKPBJLRLZDK-UHFFFAOYSA-N
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Description

2-Amino-3-phenacylsulfanyl-propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenacylsulfanyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenacylsulfanyl-propanoic acid typically involves the reaction of phenacyl bromide with L-cysteine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of L-cysteine attacks the electrophilic carbon of phenacyl bromide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include phenacyl bromide, L-cysteine, and a suitable base such as sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-phenacylsulfanyl-propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the phenacyl moiety can be reduced to form alcohols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various alkylating agents or acylating agents can be used under mild to moderate conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-3-phenacylsulfanyl-propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-phenacylsulfanyl-propanoic acid involves its interaction with various molecular targets. The amino and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, while the phenacylsulfanyl group can engage in hydrophobic interactions. These interactions enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

  • 2-Amino-3-phenyl-propanoic acid
  • 2-Amino-3-(phenylamino)propanoic acid
  • 2-Amino-3-(4-imidazoly)propanoic acid

Comparison: 2-Amino-3-phenacylsulfanyl-propanoic acid is unique due to the presence of the phenacylsulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

83961-81-3

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

IUPAC Name

2-amino-3-phenacylsulfanylpropanoic acid

InChI

InChI=1S/C11H13NO3S/c12-9(11(14)15)6-16-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)

InChI Key

GHUCKPBJLRLZDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(C(=O)O)N

Origin of Product

United States

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